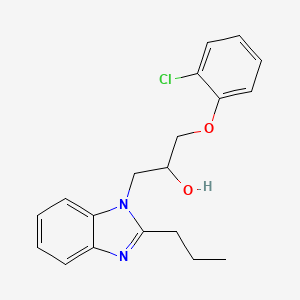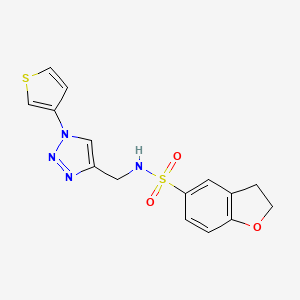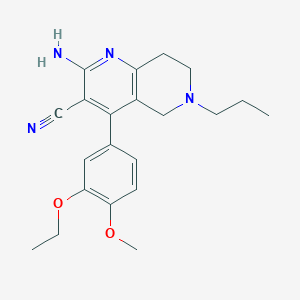
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol is a synthetic compound that belongs to the class of beta-blockers. It is commonly known as nebivolol and is used for the treatment of hypertension and heart failure. The compound is known for its selective beta-1 adrenergic receptor blocking properties, which make it an effective drug for the management of cardiovascular diseases.
Mechanism of Action
The mechanism of action of nebivolol is based on its selective beta-1 adrenergic receptor blocking properties. By blocking the beta-1 receptors, nebivolol reduces the activity of the sympathetic nervous system, which leads to a decrease in heart rate and blood pressure. In addition, nebivolol also has vasodilatory properties, which further contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
Nebivolol has several biochemical and physiological effects on the body. It reduces the activity of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. It also reduces the production of reactive oxygen species, which are known to contribute to the development of cardiovascular diseases. In addition, nebivolol has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Advantages and Limitations for Lab Experiments
Nebivolol has several advantages for use in lab experiments. It is a well-characterized compound with known pharmacological properties, which makes it a suitable tool for investigating the mechanisms of cardiovascular diseases. In addition, it has a relatively low toxicity profile, which makes it safe for use in animal studies. However, one limitation of nebivolol is its selectivity for beta-1 receptors, which may limit its utility in investigating the role of other adrenergic receptors in cardiovascular diseases.
Future Directions
There are several future directions for research on nebivolol. One area of interest is the development of new formulations of the drug that can improve its bioavailability and efficacy. Another area of interest is the investigation of its potential in the treatment of other diseases such as diabetes and neurodegenerative disorders. Additionally, there is a need for further research on the mechanisms of action of nebivolol, which can provide insights into the development of new therapeutic strategies for cardiovascular diseases.
Conclusion:
In conclusion, 1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol, or nebivolol, is a synthetic compound that has been extensively studied for its therapeutic potential in the management of hypertension and heart failure. Its selective beta-1 adrenergic receptor blocking properties make it an effective drug for the treatment of cardiovascular diseases. Further research is needed to explore its potential in the treatment of other diseases and to elucidate its mechanisms of action.
Synthesis Methods
The synthesis of nebivolol involves a multi-step process. The first step involves the condensation of 2-propyl-1H-benzimidazole with 2-chlorophenol in the presence of a base catalyst to form the intermediate product. The intermediate product is then subjected to a reduction reaction using sodium borohydride to produce the final product, 1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol.
Scientific Research Applications
Nebivolol has been extensively studied for its therapeutic potential in the management of hypertension and heart failure. It has been shown to be effective in reducing blood pressure and improving cardiac function in patients with these conditions. In addition, nebivolol has also been investigated for its potential in the treatment of other cardiovascular diseases such as angina and arrhythmias.
properties
IUPAC Name |
1-(2-chlorophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-7-19-21-16-9-4-5-10-17(16)22(19)12-14(23)13-24-18-11-6-3-8-15(18)20/h3-6,8-11,14,23H,2,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENDHHZIIEZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate](/img/structure/B2535790.png)
![methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535791.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2535792.png)

![2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile](/img/structure/B2535795.png)
![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B2535796.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)

![(E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2535805.png)
![(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2535806.png)
![(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one](/img/structure/B2535808.png)
![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2535810.png)